What are the chemical properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile?
What are the chemical properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile?
An In-Depth Technical Guide to the Chemical and Photophysical Properties of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile
Executive Summary
In the landscape of modern medicinal chemistry and molecular probe design, the benzoxazole core serves as a highly versatile, privileged scaffold [1]. Specifically, 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile (CAS: 565237-26-5) represents a highly optimized architecture characterized by a strong "push-pull" electronic system. By positioning a strongly electron-donating dimethylamino group at the 2-position and a strongly electron-withdrawing carbonitrile group at the 5-position, researchers can leverage this molecule for both targeted kinase inhibition and environment-sensitive fluorescent bioimaging.
This whitepaper provides an authoritative analysis of its structural, photophysical, and chemical properties, alongside field-proven experimental protocols designed for robust reproducibility.
Structural and Electronic Architecture
The fundamental utility of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile stems from its highly polarized π-conjugated system.
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The "Push" (Donor): The dimethylamino group (–N(CH₃)₂) at the C2 position acts as a potent electron donor. Unlike primary amines (–NH₂), the tertiary amine prevents tautomerization to an imine form, locking the molecule in a stable, well-defined electronic state and increasing lipophilicity for cellular permeability.
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The "Pull" (Acceptor): The carbonitrile group (–C≡N) at the C5 position acts as a strong electron acceptor. In biological systems, nitriles are metabolically stable compared to esters (which are susceptible to esterase cleavage) and serve as excellent hydrogen-bond acceptors for target protein binding [2].
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The Bridge: The planar benzoxazole core facilitates efficient electron delocalization between the donor and acceptor, establishing a permanent ground-state dipole that is dramatically magnified upon photoexcitation.
Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism in the benzoxazole scaffold.
Quantitative Physicochemical Summary
The following table summarizes the core quantitative metrics of the compound, essential for stoichiometric calculations and safety assessments [3].
| Property | Value | Causality / Significance |
| Chemical Name | 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile | IUPAC standard nomenclature. |
| CAS Number | 565237-26-5 | Unique registry identifier for procurement. |
| Molecular Formula | C₁₀H₉N₃O | Defines exact isotopic mass for LC-MS. |
| Molecular Weight | 187.20 g/mol | Low MW ensures high ligand efficiency (LE). |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | Requires handling in a Class II biosafety cabinet. |
Photophysical Profile: Intramolecular Charge Transfer (ICT)
Because of the donor-acceptor architecture, 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile exhibits pronounced solvatochromism —a phenomenon where the emission spectrum shifts based on the local solvent polarity [4].
When the molecule absorbs a photon, an electron is rapidly transferred from the dimethylamino moiety to the carbonitrile moiety. This creates a highly polar Excited State (S₁). If the surrounding solvent is polar (e.g., water, DMSO), the solvent molecules rapidly reorient to stabilize this massive dipole moment, lowering the energy of the S₁ state. Consequently, the emitted photon has lower energy, resulting in a significant red-shift (bathochromic shift) in the fluorescence emission. This property makes it an exceptional precursor for designing fluorescent probes that light up upon entering hydrophobic protein pockets.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal checkpoint to verify success before proceeding.
Protocol A: Solvatochromic Shift Assay for Probe Validation
Purpose: To map the dipole moment change between the ground and excited states, validating the compound's utility as an environment-sensitive bioimaging probe.
Causality: By measuring the Stokes shift across a panel of solvents with varying dielectric constants, we can use the Lippert-Mataga equation to calculate the exact change in dipole moment (Δμ).
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile in anhydrous DMSO. Rationale: DMSO ensures complete dissolution of the crystalline solid.
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Solvent Panel Creation: Prepare 10 μM working solutions in a series of spectroscopic-grade solvents: Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, and Methanol. Rationale: This spans a wide range of orientation polarizabilities (Δf).
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Spectroscopic Measurement: Measure the UV-Vis absorption maximum (λ_abs) and fluorescence emission maximum (λ_em) for each sample.
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Self-Validation Checkpoint: Run a parallel assay using Prodan (a known solvatochromic standard). If the Prodan control does not yield a linear Lippert-Mataga plot, the solvents are likely contaminated with water, and the assay must be repeated.
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Data Analysis: Plot the Stokes shift (ν_abs - ν_em in cm⁻¹) against the solvent polarizability parameter (Δf). A strong linear correlation (R² > 0.95) confirms the ICT mechanism.
Fig 2: Solvatochromic assay workflow for determining excited-state dipole moments.
Protocol B: Chemoselective Nitrile Reduction for Linker Derivatization
Purpose: To convert the 5-carbonitrile group into a primary amine (–CH₂NH₂) for subsequent coupling to antibodies or targeting peptides.
Causality: Reducing a nitrile in the presence of a benzoxazole core is highly challenging. Harsh hydride reagents (like LiAlH₄) will attack the C2 position, causing catastrophic ring-opening of the oxazole. Therefore, catalytic hydrogenation under acidic conditions is required to chemoselectively reduce the nitrile while preserving the heterocyclic core.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 1.0 mmol of the compound in 10 mL of Methanol containing 1% v/v concentrated HCl. Rationale: Acidic conditions protonate the resulting primary amine, preventing secondary amine formation (dimerization).
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Catalyst Addition: Add 10 mol% of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere.
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Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4-6 hours.
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Self-Validation Checkpoint (In-Process): Monitor the reaction via ATR-FTIR. The sharp nitrile stretch at ~2220 cm⁻¹ must completely disappear, replaced by broad N-H stretches around 3300 cm⁻¹. Do not quench the reaction until the nitrile peak is absent.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the primary amine hydrochloride salt.
Applications in Medicinal Chemistry
Beyond photophysics, the 2-aminobenzoxazole scaffold is a cornerstone in modern drug discovery [5]. The specific substitution pattern of 2-(Dimethylamino)-1,3-benzoxazole-5-carbonitrile makes it an ideal starting point for:
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Kinase Inhibitors: The benzoxazole core acts as a bioisostere for adenine, allowing it to competitively bind to the ATP-binding pockets of kinases (e.g., PI3K, mTOR). The 5-carbonitrile group interacts with conserved lysine residues via hydrogen bonding.
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Sphingosine-1-Phosphate (S1P) Modulators: Recent literature highlights benzoxazole derivatives as potent inhibitors of the Spns2 transporter, which is critical for immune modulation and multiple sclerosis therapies. The lipophilic dimethylamino group enhances membrane partitioning necessary for transporter engagement.
References
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SCIRP: Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents by Combining Pyrazoline and Benzoxazole Pharmacophores Source: Scientific Research Publishing (SCIRP) URL:[Link]
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Chemical Substance Information & Hazard Classifications: 2-(dimethylamino)-1,3-benzoxazole-5-carbonitrile Source: NextSDS URL:[Link]
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Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives Source: MDPI (Molecules) URL:[Link]
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2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: Royal Society of Chemistry (RSC) URL:[Link]
